N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide
Description
N-[2-(Difluoromethoxy)phenyl]furan-2-carboxamide is a synthetic compound with a molecular formula of C12H9F2NO3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c13-12(14)18-9-5-2-1-4-8(9)15-11(16)10-6-3-7-17-10/h1-7,12H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWJSHFJVQATBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide typically involves the following steps:
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Formation of the Difluoromethoxy Group: : The difluoromethoxy group can be introduced through a difluoromethylation reaction. This process involves the reaction of a suitable precursor with difluoromethylating agents such as ClCF2H or other non-ozone depleting difluorocarbene reagents .
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Coupling with Phenyl Ring: : The difluoromethoxy group is then coupled with a phenyl ring through electrophilic or nucleophilic aromatic substitution reactions. Common reagents used in this step include halogenated phenyl compounds and appropriate catalysts .
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Formation of Furan-2-Carboxamide Moiety: This can be achieved through a variety of methods, including the reaction of furan-2-carboxylic acid derivatives with amines under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The furan-2-carboxamide moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A synthetic opioid structurally related to fentanyl.
2-(Difluoromethoxy)phenyl isothiocyanate: A compound with a similar difluoromethoxy group but different functional groups.
Uniqueness
N-[2-(difluoromethoxy)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, while the furan-2-carboxamide moiety provides additional sites for chemical modification and interaction with biological targets .
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